1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
CAS No.: 1179969-67-5
Cat. No.: VC3361456
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1179969-67-5 |
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Molecular Formula | C10H12N4 |
Molecular Weight | 188.23 g/mol |
IUPAC Name | 1-(2-pyridin-2-ylethyl)pyrazol-3-amine |
Standard InChI | InChI=1S/C10H12N4/c11-10-5-8-14(13-10)7-4-9-3-1-2-6-12-9/h1-3,5-6,8H,4,7H2,(H2,11,13) |
Standard InChI Key | FIHPZMCVXQPBTG-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)CCN2C=CC(=N2)N |
Canonical SMILES | C1=CC=NC(=C1)CCN2C=CC(=N2)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine features a pyrazole ring with an amino group at the 3-position and a 2-pyridinylethyl substituent at the N1 position. This creates a molecule with multiple functional groups that contribute to its distinct chemical and biological properties. The compound belongs to the broader class of pyrazolamines, which are derivatives of pyrazole containing an amino group. The structural arrangement includes a five-membered pyrazole heterocycle with two nitrogen atoms connected via an ethyl chain to a six-membered pyridine ring with the nitrogen at the 2-position.
Physical and Chemical Properties
Based on structural similarity to related compounds, the following properties can be established:
Table 1: Physicochemical Properties of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
The compound contains multiple reactive sites, including:
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The primary amine group at the 3-position of pyrazole, which can participate in nucleophilic reactions
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The pyridine nitrogen, which can act as a hydrogen bond acceptor or coordinate with metals
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The pyrazole nitrogens, which contribute to the compound's basicity and potential for hydrogen bonding
Synthesis Methods
Synthetic Routes
The synthesis of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine can be achieved through several approaches, drawing from established methods for similar compounds.
Table 2: Potential Synthetic Routes for 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
Method | Key Reagents | Conditions | Advantages |
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N-alkylation | 3-aminopyrazole, 2-(2-bromoethyl)pyridine | Base (K₂CO₃), DMF, 60-80°C | Straightforward, moderate yields |
Condensation | Pyrazole hydrazine derivatives, suitable pyridine precursors | Reflux conditions, catalysts | Versatility, access to various substitution patterns |
Reductive amination | Pyrazole aldehyde derivatives, 2-aminoethylpyridine | NaBH₄ or NaBH₃CN, methanol | Mild conditions, good selectivity |
A typical synthetic approach might involve the reaction of 3-aminopyrazole with 2-(2-bromoethyl)pyridine under basic conditions. The nitrogen at position 1 of the pyrazole ring acts as a nucleophile, displacing the bromine to form the desired ethyl linkage to the pyridine ring.
Reaction Conditions and Optimization
The synthesis requires careful control of reaction conditions to ensure selectivity for the desired product. Key considerations include:
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Temperature control (typically 60-80°C) to promote N-alkylation while minimizing side reactions
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Selection of appropriate solvent systems (DMF, acetonitrile) to facilitate dissolution of starting materials
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Use of bases such as potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen
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Purification methods including recrystallization or column chromatography to isolate the target compound
Mechanism of Action and Biological Activity
Structure-Activity Relationships
The biological activity of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine would be expected to depend on several structural features:
Table 3: Structure-Activity Relationship Determinants
These structure-activity relationships suggest that subtle modifications to the basic structure could significantly alter the compound's biological profile, making it a potential scaffold for medicinal chemistry exploration.
Applications in Research and Development
Medicinal Chemistry Applications
1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine represents a potentially valuable scaffold in drug discovery efforts. Similar heterocyclic compounds have been explored for various therapeutic applications including:
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Anticancer activity through enzyme inhibition pathways
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Anti-inflammatory properties via modulation of cytokine production
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Antimicrobial activity against various bacterial and fungal pathogens
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Neuroprotective effects through interaction with central nervous system targets
The presence of multiple functional groups provides opportunities for derivatization to optimize pharmacokinetic and pharmacodynamic properties.
Building Block in Organic Synthesis
Beyond its potential biological applications, 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. The amino group at the 3-position of the pyrazole ring provides a convenient handle for further functionalization, including:
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Formation of amides and sulfonamides
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Coupling reactions to introduce additional aromatic or heterocyclic groups
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Conversion to diazonium salts for subsequent transformation
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Incorporation into fused ring systems such as pyrazolo[1,5-a]pyrimidines
Comparative Analysis with Related Compounds
Structural Analogues and Isomers
Several structural analogues of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine have been reported in the literature, each with distinct properties and potential applications.
Table 4: Comparison of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine with Related Compounds
These structural variations can significantly impact the compounds' physicochemical properties, binding affinities, and biological activities, highlighting the importance of precise structural control in developing effective molecular tools or potential therapeutic agents.
Electronic and Steric Considerations
The position of the nitrogen atom in the pyridine ring (ortho, meta, or para to the ethyl linker) influences the electronic distribution across the molecule, affecting properties such as:
Similarly, the length of the linker between the pyrazole and pyridine rings impacts the compound's conformational flexibility and the spatial relationship between the two heterocyclic systems.
Analytical Characterization
Spectroscopic Analysis
Characterization of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine typically involves multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR would show characteristic signals for pyrazole and pyridine aromatic protons
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¹³C NMR would confirm the carbon framework and functional group arrangement
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Mass Spectrometry
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Molecular ion peak at m/z 188 (corresponding to C₁₀H₁₂N₄)
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Fragmentation pattern showing characteristic cleavage of the ethyl linker
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Infrared Spectroscopy
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N-H stretching bands from the primary amine (3300-3500 cm⁻¹)
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C=N and C=C stretching bands for the aromatic and heterocyclic systems (1400-1600 cm⁻¹)
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These spectroscopic fingerprints provide definitive structural confirmation and purity assessment.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purification and analysis of heterocyclic compounds like 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine. Typical conditions might include:
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Reverse-phase HPLC using C18 columns
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Mobile phases consisting of acetonitrile/water mixtures with appropriate buffers
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UV detection at wavelengths corresponding to the compound's absorption maxima (typically 240-280 nm)
Future Research Directions
The continued exploration of 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine and related compounds presents several promising research avenues:
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Investigation of structure-activity relationships through systematic modification of the basic scaffold
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Development of more efficient synthetic routes with improved yields and selectivity
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Exploration of potential biological activities through comprehensive screening programs
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Application as building blocks for the synthesis of more complex heterocyclic systems with tailored properties
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Coordination chemistry studies exploiting the compound's potential as a multidentate ligand
These research directions could significantly expand our understanding of this compound class and potentially lead to valuable applications in medicinal chemistry, materials science, and catalysis.
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